REACTION_CXSMILES
|
[BH4-].[Na+].C(N(CC)[C:6](=[O:17])[C:7]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[CH:9][C:8]=1[CH:15]=[O:16])C>CO>[CH3:14][O:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[C:6](=[O:17])[O:16][CH2:15]2 |f:0.1|
|
Name
|
|
Quantity
|
14.02 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
49.81 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1OC)C=O)=O)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
6N aqueous HCl (134 ml) was carefully added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 90° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
volatiles were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted four times with EtOAc (1.6 liter in total)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2COC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.92 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |